3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide hydrochloride

Catalog No.
S3023251
CAS No.
1909319-94-3
M.F
C11H16ClFN2O
M. Wt
246.71
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropana...

CAS Number

1909319-94-3

Product Name

3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide hydrochloride

IUPAC Name

2-(aminomethyl)-3-(2-fluorophenyl)-N-methylpropanamide;hydrochloride

Molecular Formula

C11H16ClFN2O

Molecular Weight

246.71

InChI

InChI=1S/C11H15FN2O.ClH/c1-14-11(15)9(7-13)6-8-4-2-3-5-10(8)12;/h2-5,9H,6-7,13H2,1H3,(H,14,15);1H

InChI Key

ALDKHAZCQHAOTR-UHFFFAOYSA-N

SMILES

CNC(=O)C(CC1=CC=CC=C1F)CN.Cl

Solubility

not available

Proteomics

Application Summary: This compound is used in proteomics as a potential inhibitor or modulator of protein function, particularly targeting enzymes like histone deacetylases (HDACs).

Methods of Application: The compound is incorporated into assays to measure its inhibitory effect on HDAC activity, using various concentrations to determine IC50 values.

Results and Outcomes: The compound has shown an IC50 of 3.4 µM against HDAC3, indicating its potential as a selective inhibitor for this enzyme .

Molecular Biology

Application Summary: In molecular biology, the compound is used to study gene expression regulation by modulating epigenetic markers such as acetylation levels.

Methods of Application: It is applied to cell cultures to observe changes in gene expression patterns through techniques like qPCR or Western blotting.

Results and Outcomes: The application may result in altered expression of genes regulated by acetylation, providing insights into the compound’s role in gene regulation .

Cancer Research

Application Summary: The compound’s derivatives are investigated for their anticancer properties due to their ability to interfere with cell proliferation pathways.

Methods of Application: Derivatives are tested on cancer cell lines to assess their cytotoxic effects and ability to induce apoptosis or cell cycle arrest.

Results and Outcomes: Studies may reveal the compound’s efficacy in reducing tumor growth or enhancing the sensitivity of cancer cells to other treatments .

Neuropharmacology

Application Summary: The compound is explored for its potential effects on the central nervous system, possibly as a treatment for neurodegenerative diseases.

Methods of Application: It is administered in animal models to evaluate its impact on cognitive functions and neuroprotection.

Results and Outcomes: Outcomes include behavioral changes, neurochemical alterations, and potential neuroprotective effects, quantified through various neuropharmacological assays .

Chemical Biology

Application Summary: Chemical biologists use this compound to develop new chemical probes that can selectively bind to specific proteins or DNA sequences.

Methods of Application: The compound is functionalized with reporter groups and used in binding studies to track interactions with biological targets.

Results and Outcomes: The successful development of such probes can lead to new diagnostic tools or therapeutic agents, with specificity and binding affinity being key metrics .

Environmental Chemistry

Application Summary: Environmental chemists study the compound’s breakdown products and their impact on ecosystems, particularly in water sources.

Methods of Application: The compound is subjected to various environmental conditions to simulate its degradation and analyze its metabolites.

Results and Outcomes: Findings include the identification of degradation pathways, half-life in different environments, and potential ecotoxicity of the compound and its byproducts .

3-Amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide hydrochloride is a chemical compound with the molecular formula C12H18ClFN2OC_{12}H_{18}ClFN_2O and a molecular weight of approximately 260.74 g/mol. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a propanamide moiety, making it structurally significant in medicinal chemistry. It is primarily utilized for research purposes in pharmacology and biochemistry, often studied for its potential therapeutic applications due to its unique structural features .

The chemical behavior of 3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide hydrochloride can be explored through various reactions typical of amines and amides. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acylation: The amine can participate in acylation reactions, forming new amides.
  • Deprotonation: The amino group can be deprotonated under basic conditions, leading to increased nucleophilicity.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties .

Research into the biological activity of 3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide hydrochloride suggests that it may possess various pharmacological properties. Preliminary studies indicate potential activity against certain types of cancer cells and other pathological conditions, although comprehensive clinical data is still limited. Its structural similarity to known bioactive compounds positions it as a candidate for further investigation in drug development programs targeting specific receptors or pathways in disease processes .

Several synthetic routes have been proposed for the preparation of 3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide hydrochloride:

  • Direct Amination: A straightforward method involves the reaction of 2-fluorobenzyl chloride with N-methylpropanamide in the presence of a base to yield the desired amine.
  • Reductive Amination: This method can be employed using appropriate aldehydes or ketones followed by reduction to form the amine.
  • Multi-step Synthesis: A more complex synthesis may involve several steps including protection-deprotection strategies and functional group transformations to achieve the final product.

Each method has its advantages and limitations regarding yield, purity, and scalability .

The primary applications of 3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide hydrochloride include:

  • Medicinal Chemistry: As a lead compound in drug discovery efforts aimed at developing new therapeutic agents.
  • Biochemical Research: Utilized in studies exploring enzyme interactions and receptor binding assays.
  • Chemical Biology: Investigated for its potential role in modulating biological pathways relevant to disease states.

Its versatility makes it an important compound for researchers in various fields .

Interaction studies involving 3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide hydrochloride focus on its binding affinity to specific biological targets, such as receptors or enzymes. These studies aim to elucidate its mechanism of action and potential side effects when interacting with biological systems. Techniques such as surface plasmon resonance and fluorescence spectroscopy are commonly employed to assess these interactions quantitatively .

Several compounds share structural similarities with 3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide hydrochloride, which can provide insights into its uniqueness:

Compound NameStructureKey Differences
3-Amino-N-methylpropanamideC4H10N2OLacks fluorophenyl substitution
4-FluoroanilineC6H6FNSimple aniline structure without propanamide
N-Methyl-N-(4-fluorobenzyl)amineC10H12FNLacks the propanamide functional group

The unique combination of the fluorophenyl moiety with an amine and propanamide structure distinguishes 3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide hydrochloride from these similar compounds, potentially enhancing its biological activity and specificity .

Dates

Modify: 2024-04-14

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